Home > Products > Screening Compounds P96122 > 2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide - 2640947-21-1

2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Catalog Number: EVT-6600580
CAS Number: 2640947-21-1
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

  • Compound Description: MTIP is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. It exhibits subnanomolar affinities for both rat and human CRF1 receptors, demonstrating its potent inhibitory action. Importantly, MTIP shows good oral bioavailability and brain penetration, making it a promising candidate for clinical development, particularly for alcohol dependence treatment [].

R121919 (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylamino-pyrazolo[1,5-a]pyrimidine)

  • Compound Description: R121919 is another corticotropin-releasing factor receptor 1 (CRF1) antagonist mentioned in the context of comparing MTIP's pharmacokinetic properties [].

CP154526 (N-butyl-N-ethyl-4,9-dimethyl-7-(2,4,6-trimethylphenyl)-3,5,7-triazabicyclo[4.3.0]nona-2,4,8,10-tetraen-2-amine)

  • Compound Description: CP154526 is a third corticotropin-releasing factor receptor 1 (CRF1) antagonist mentioned alongside MTIP and R121919 [].

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

  • Compound Description: This compound, with a complex spirocyclic structure, acts as an MDM2 inhibitor and is investigated for its potential in cancer treatment using a combination therapy approach [].

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

  • Compound Description: This compound is a potent FLT3 inhibitor, investigated for its potential in combination therapies for cancer treatment alongside the MDM2 inhibitor mentioned above [].

Dasatinib (Sprycel; BMS-354825)

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia. Research shows that its brain penetration is limited due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [, ].

Imatinib (Gleevec; STI 571)

  • Compound Description: Imatinib is another tyrosine kinase inhibitor, often used as a reference point for comparing the efficacy of newer inhibitors like Dasatinib in treating chronic myelogenous leukemia [].

Zidovudine (AZT)

  • Compound Description: Zidovudine is an antiretroviral medication used to treat HIV/AIDS. It is a nucleoside reverse-transcriptase inhibitor, and its ability to penetrate the central nervous system (CNS) is limited [].

Abacavir (ABC)

  • Compound Description: Similar to Zidovudine, Abacavir is a nucleoside reverse-transcriptase inhibitor used in the treatment of HIV/AIDS. It also faces limitations in its ability to penetrate the CNS [].

Properties

CAS Number

2640947-21-1

Product Name

2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

IUPAC Name

2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)17-13-24-18(22-17)10-9-15(23-24)19(25)21-12-11-14-7-5-6-8-16(14)26-4/h5-10,13H,11-12H2,1-4H3,(H,21,25)

InChI Key

DMUBOAZQJWZMDQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3OC

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.